molecular formula C12H12O4 B166564 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone CAS No. 130293-26-4

1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone

Cat. No. B166564
M. Wt: 220.22 g/mol
InChI Key: VYBFEOATQNOTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone, also known as DBF, is a synthetic compound that belongs to the class of benzofurans. It has gained attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The exact mechanism of action of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone is not fully understood. However, it has been proposed that 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been suggested that 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone may act as an inhibitor of histone deacetylases, which are enzymes involved in the regulation of gene expression.

Biochemical And Physiological Effects

1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the activity of antioxidant enzymes, such as SOD and CAT. 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages And Limitations For Lab Experiments

1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has several advantages as a research tool. It is relatively easy to synthesize and purify, and its biological effects have been well documented. However, there are also some limitations to its use. 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential applications. Additionally, the effects of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone. One area of interest is the development of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone with other compounds, such as chemotherapy drugs. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenol with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has also been found to possess neuroprotective and anti-depressant effects, suggesting its potential application in the treatment of neurological disorders.

properties

CAS RN

130293-26-4

Product Name

1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1-(2a,7b-dimethyldioxeto[3,4-b][1]benzofuran-5-yl)ethanone

InChI

InChI=1S/C12H12O4/c1-7(13)8-4-5-9-10(6-8)14-12(3)11(9,2)15-16-12/h4-6H,1-3H3

InChI Key

VYBFEOATQNOTCW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)C3(C(O2)(OO3)C)C

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3(C(O2)(OO3)C)C

synonyms

1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)etha none

Origin of Product

United States

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